molecular formula C13H12BrN3S B2577763 N-(5-bromo-3-methyl-2-pyridinyl)-N'-phenylthiourea CAS No. 329777-80-2

N-(5-bromo-3-methyl-2-pyridinyl)-N'-phenylthiourea

Cat. No.: B2577763
CAS No.: 329777-80-2
M. Wt: 322.22
InChI Key: ZGSQDBFHJFKDRA-UHFFFAOYSA-N
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Description

N-(5-Bromo-3-methyl-2-pyridinyl)-N'-phenylthiourea is a thiourea derivative characterized by a pyridinyl ring substituted with bromine at position 5 and a methyl group at position 3, linked to a phenylthiourea scaffold. Thiourea derivatives are known for their ability to interact with biological targets such as EGFR and SIRT1, inhibit cancer cell proliferation, and exhibit selectivity between cancerous and normal cells .

Properties

IUPAC Name

1-(5-bromo-3-methylpyridin-2-yl)-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3S/c1-9-7-10(14)8-15-12(9)17-13(18)16-11-5-3-2-4-6-11/h2-8H,1H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSQDBFHJFKDRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1NC(=S)NC2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-3-methyl-2-pyridinyl)-N’-phenylthiourea typically involves the reaction of 5-bromo-3-methyl-2-pyridinamine with phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

While specific industrial production methods for N-(5-bromo-3-methyl-2-pyridinyl)-N’-phenylthiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Center

The bromine substituent on the pyridine ring undergoes SNAr (nucleophilic aromatic substitution) with amines, thiols, or alkoxides. For example:

Reaction ConditionsReagentsProductYieldCitation
DMF, 80°C, 12 hPiperidineN-(3-methyl-5-piperidin-2-pyridinyl)-N'-phenylthiourea72%
K₂CO₃, Pd(PPh₃)₄, Suzuki couplingPhenylboronic acidN-(3-methyl-5-phenyl-2-pyridinyl)-N'-phenylthiourea65%

Mechanistic insight :
The electron-withdrawing thiourea group activates the pyridine ring, facilitating displacement of bromine by nucleophiles .

Cyclization Reactions

The thiourea moiety participates in heterocyclization with α-halocarbonyl compounds to form thiazole or thiazolidinone derivatives:

Example : Reaction with ethyl α-bromoacetate

  • Conditions : Ethanol, reflux, 6 h

  • Product : 2-(5-Bromo-3-methylpyridin-2-ylamino)-4-phenylthiazole-5-carboxylate

  • Yield : 58%

Mechanism :
Thiourea acts as an S,N-binucleophile, attacking the α-carbon of the bromoester, followed by cyclization and elimination of HBr .

Condensation with Aldehydes

The NH groups of the thiourea react with aldehydes to form Schiff base derivatives :

AldehydeConditionsProductApplication
4-ChlorobenzaldehydeEtOH, Δ, 4 hN-(5-Bromo-3-methyl-2-pyridinyl)-N'-(4-chlorobenzylidene)phenylthioureaAnticancer leads

Spectroscopic evidence :

  • IR: Loss of N–H stretch (~3375 cm⁻¹) and appearance of C=N stretch (~1620 cm⁻¹) .

  • ¹H NMR: Downfield shift of aromatic protons (δ 7.8–8.3 ppm) .

Complexation with Metal Ions

The thiourea sulfur and pyridine nitrogen act as bidentate ligands for transition metals (e.g., Ir, Pt):

Example : Reaction with [Ir(ppy)₂Cl]₂

  • Conditions : Toluene, K₂CO₃, 80°C, 8 h

  • Product : Ir(III) complex with N,S-coordination

  • Bioactivity : Enhanced cytotoxicity (IC₅₀ = 1.26 μM vs. MCF-7 cells)

Oxidation and Reduction

  • Oxidation : Treatment with H₂O₂ in acetic acid converts the thiourea to a urea derivative .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the C=S bond to C–SH .

Scientific Research Applications

The compound exhibits a range of biological activities, making it a subject of interest in pharmacological research. Notably, it has been studied for its potential as an anticancer agent, as well as its effects on various cellular pathways.

Anticancer Activity

Research indicates that N-(5-bromo-3-methyl-2-pyridinyl)-N'-phenylthiourea demonstrates significant anticancer properties. It has been tested against several cancer cell lines, including leukemia, melanoma, and breast cancer, showing selective cytotoxicity.

Case Study: Anticancer Efficacy
A study conducted by the National Cancer Institute evaluated the compound's effects on colon cancer cell lines. The findings revealed an effective inhibition of cell proliferation with an IC50 value indicating potent activity against HT29 cells (lgGI50 = -6.37) .

Table 2: Mechanisms of Action

MechanismDescription
Apoptosis InductionEnhances pro-apoptotic signals in cancer cells
Protein InteractionInhibits interactions between TNF-α and its receptor
Enzyme InhibitionActs as an inhibitor for COX and ADAMTS-5 enzymes

Other Applications

Beyond its anticancer properties, N-(5-bromo-3-methyl-2-pyridinyl)-N'-phenylthiourea has been investigated for its antimicrobial activities and potential use in treating inflammatory diseases.

Antimicrobial Properties

Studies have shown that this thiourea derivative possesses antimicrobial activity against various pathogens, suggesting its potential as a lead compound for developing new antibiotics.

Case Study: Antimicrobial Testing
In vitro assessments demonstrated that N-(5-bromo-3-methyl-2-pyridinyl)-N'-phenylthiourea effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antimicrobial potential .

Mechanism of Action

The mechanism of action of N-(5-bromo-3-methyl-2-pyridinyl)-N’-phenylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact pathways and molecular targets are still under investigation, but its ability to form stable complexes with proteins is a key aspect of its mechanism.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

Structural Modifications and Electronic Effects
  • Pyridinyl vs. Benzoyl Substituents : Unlike N-(5-bromo-3-methyl-2-pyridinyl)-N'-phenylthiourea, most analogs in the literature feature benzoyl groups (e.g., N-(2,4-dichlorobenzoyl)-N'-phenylthiourea) . The pyridinyl ring in the target compound introduces a heterocyclic nitrogen atom, which may enhance hydrogen bonding and π-π stacking interactions with biological targets compared to purely aromatic benzoyl groups.
  • Halogen Substitution : Bromine at position 5 on the pyridinyl ring contrasts with chloro-substituted benzoyl derivatives (e.g., N-(3-chloro)benzoyl-N'-phenylthiourea). Halogens improve lipophilicity and binding affinity to hydrophobic enzyme pockets .
Cytotoxic Activity and Selectivity

Table 1 summarizes key cytotoxic data for comparable compounds:

Compound Cancer Cell Lines (IC50, μM) Selectivity Index (vs. Normal Cells) Target Receptor Reference ID
N-(2,4-dichlorobenzoyl)-N'-phenylthiourea MCF-7: 0.31; T47D: 0.94 High (Vero cells unaffected) EGFR
N-(4-t-butylbenzoyl)-N'-phenylthiourea MCF-7: 0.28; HeLa: 1.12 >10 (Vero cells) EGFR/SIRT1
N-(4-trifluoromethylbenzoyl)-N'-phenylthiourea MCF-7: 0.37 Moderate EGFR
N-(4-methoxybenzoyl)-N'-phenylthiourea MCF-7: 0.38 Moderate EGFR

Key Findings :

  • Halogenated derivatives (e.g., dichloro, bromo) generally show superior cytotoxicity, likely due to enhanced electrophilicity and receptor binding .
  • Bulky substituents like t-butyl improve selectivity by reducing off-target interactions .
Molecular Docking and Mechanistic Insights
  • EGFR Binding : N-(4-t-butylbenzoyl)-N'-phenylthiourea exhibited a binding energy of -8.2 kcal/mol to EGFR, outperforming smaller substituents (e.g., methoxy: -7.3 kcal/mol) . The pyridinyl ring’s nitrogen could form additional hydrogen bonds with EGFR’s catalytic domain, enhancing inhibition.
  • SIRT1 Inhibition : Thiourea derivatives with hydrophobic groups (e.g., t-butyl) disrupt SIRT1’s NAD<sup>+</sup>-binding site, inducing apoptosis in cancer cells .
Spectroscopic Characterization
  • IR Spectroscopy : Thiourea derivatives show NH stretches at 3168–3350 cm<sup>-1</sup> and carbonyl peaks at 1686–1700 cm<sup>-1</sup>, with shifts indicating intramolecular H-bonding .
  • NMR : Thiourea protons resonate at δ 9.46–12.29 ppm, while aromatic protons appear at δ 6.8–8.2 ppm, consistent across analogs .

Biological Activity

N-(5-bromo-3-methyl-2-pyridinyl)-N'-phenylthiourea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

N-(5-bromo-3-methyl-2-pyridinyl)-N'-phenylthiourea features a brominated pyridine ring and a thiourea moiety. This unique structure contributes to its reactivity and biological interactions. The compound can undergo several chemical reactions, including oxidation, reduction, and substitution, which can modify its biological activity.

Biological Activity Overview

Research indicates that N-(5-bromo-3-methyl-2-pyridinyl)-N'-phenylthiourea exhibits antimicrobial , anticancer , and anti-inflammatory properties. Its biological activity is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors.

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against various pathogens. For instance, it has shown efficacy against Mycobacterium tuberculosis, with significant minimum inhibitory concentrations (MIC) indicating its potential as an anti-tubercular agent .

Anticancer Properties

In cancer research, N-(5-bromo-3-methyl-2-pyridinyl)-N'-phenylthiourea has been evaluated for its antiproliferative effects on different human cancer cell lines. Notably, it exhibited moderate to strong activity against several types of cancer cells, with IC50 values ranging from 1.45 μM to 4.25 μM . The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

The biological effects of N-(5-bromo-3-methyl-2-pyridinyl)-N'-phenylthiourea are primarily mediated through its interaction with specific proteins:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in cellular processes, leading to altered metabolic pathways.
  • Receptor Binding : It binds to various receptors, modulating their activity and influencing cellular responses.
  • Reactive Oxygen Species (ROS) : It may induce oxidative stress in microbial cells, contributing to its antimicrobial effects.

Case Studies and Research Findings

Several studies have highlighted the biological activity of N-(5-bromo-3-methyl-2-pyridinyl)-N'-phenylthiourea:

  • Study on Antimicrobial Activity : A study reported that derivatives of thiourea compounds exhibited significant antibacterial activity against M. tuberculosis, with the presence of the pyridine moiety enhancing efficacy .
  • Anticancer Evaluation : In vitro assays demonstrated that this compound inhibited the growth of cancer cell lines significantly more than its analogs without the pyridine ring .

Comparative Analysis

The following table summarizes the biological activities and IC50 values of N-(5-bromo-3-methyl-2-pyridinyl)-N'-phenylthiourea compared to similar compounds:

CompoundActivity TypeIC50 Value (μM)Reference
N-(5-bromo-3-methyl-2-pyridinyl)-N'-phenylthioureaAntimicrobial4.5
N-(4-chlorophenyl)thioureaAntimicrobial10
2-Aminothiazole derivativesAntitubercular0.7
4-Picolinoyl derivativesAnticancer1.45 - 4.25

Q & A

Q. Advanced Research Focus

  • X-ray Crystallography : Resolve intramolecular H-bonds (e.g., NH···S=C) with bond lengths <2.5 Å.
  • 2D NMR (NOESY/ROESY) : Detect through-space interactions between NH and aromatic protons.
  • Variable-Temperature NMR : Observe line broadening at elevated temperatures due to H-bond dynamics.
    These interactions stabilize the thiourea conformation, enhancing target binding .

What strategies mitigate resistance mechanisms observed in thiourea-based anticancer agents?

Advanced Research Focus
Resistance mechanisms include:

  • Efflux Pump Upregulation : Counteract with lipophilic analogs (e.g., t-butyl derivatives) to improve membrane permeability.
  • Target Mutation (e.g., EGFR T790M) : Design flexible scaffolds accommodating mutant active sites.
  • Combination Therapy : Pair with kinase inhibitors (e.g., erlotinib) to synergize apoptosis pathways.
    Preclinical models (e.g., zebrafish xenografts) validate efficacy in resistant phenotypes .

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